Arg-Arg-Arg-Ala-Asp-Asp-Ser-[Asp]5 is a peptide sequence identified as a potential substrate for protein kinase CK2 []. It contains a cluster of negatively charged aspartic acid residues, a characteristic often found in CK2 substrates. This peptide is a synthetic molecule and does not have a known natural source.
Protein kinase CK2 is a ubiquitous and constitutively active serine/threonine kinase involved in diverse cellular processes such as cell growth, proliferation, differentiation, and apoptosis [, ]. Studying CK2 substrates like Arg-Arg-Arg-Ala-Asp-Asp-Ser-[Asp]5 can provide insights into the enzyme's cellular functions and potential therapeutic targets.
Arg-arg-arg-ala-asp-asp-ser-[asp]5 is a synthetic peptide composed of a specific sequence of amino acids. This compound is notable for its potential applications in biochemical research and therapeutic contexts, particularly in studies related to protein interactions and nerve regeneration. The peptide features a sequence rich in arginine and aspartic acid, which are known for their roles in biological processes such as cell adhesion and signaling.
The peptide is synthesized through established laboratory methods, primarily solid-phase peptide synthesis. This technique allows for the precise assembly of the peptide's amino acid sequence on a solid support, facilitating the production of complex peptides with specific functionalities.
Arg-arg-arg-ala-asp-asp-ser-[asp]5 can be classified as a synthetic polypeptide. It falls under the category of bioactive peptides, which are short chains of amino acids that have a biological effect on living organisms.
The synthesis of Arg-arg-arg-ala-asp-asp-ser-[asp]5 typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:
SPPS allows for high control over the sequence and purity of the synthesized peptides. The choice of coupling reagents and conditions can significantly affect the yield and quality of the final product. Adjustments in temperature, reaction time, and concentration are crucial for optimizing synthesis.
The molecular structure of Arg-arg-arg-ala-asp-asp-ser-[asp]5 consists of multiple amino acids linked by peptide bonds. The sequence includes three arginine residues, two aspartic acid residues, one alanine residue, and one serine residue, with an additional aspartic acid at the end.
The molecular formula can be derived based on its constituent amino acids, and its molecular weight is calculated to be approximately 1,055 Da. The specific arrangement of these amino acids contributes to its biochemical properties and interactions.
Arg-arg-arg-ala-asp-asp-ser-[asp]5 can undergo various chemical modifications:
Common reagents used in these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction. Substitution reactions typically involve coupling reagents to facilitate the incorporation of new amino acids into the sequence.
The mechanism of action for Arg-arg-arg-ala-asp-asp-ser-[asp]5 is primarily related to its interaction with cellular proteins, particularly integrins involved in cell adhesion and signaling pathways. Similar peptides have been used as controls in studies targeting integrin-blocking pathways.
Research indicates that this peptide may inhibit protein tyrosine phosphatase sigma (PTPσ), which plays a role in nerve regeneration processes. This inhibition could facilitate improved outcomes in therapeutic applications targeting spinal cord injuries.
The physical properties of Arg-arg-arg-ala-asp-asp-ser-[asp]5 include:
Chemical properties include stability under physiological conditions and reactivity towards common chemical agents used in peptide chemistry. Its specific sequence influences its interaction with biological systems.
Arg-arg-arg-ala-asp-asp-ser-[asp]5 has several significant applications:
This compound represents an important tool in both basic research and applied sciences, contributing valuable insights into peptide functionality and therapeutic potential.
The RRRADA N-terminal segment adopts a dynamic conformation dominated by electrostatic constraints and backbone flexibility. The tri-arginine (RRR) motif forms a cationic cluster with side chains oriented at approximately 90° dihedral angles relative to the peptide backbone, creating a solvent-exposed positive charge cloud. This arrangement generates significant torsional strain due to electrostatic repulsion between adjacent guanidinium groups, which is partially mitigated by water-mediated hydrogen bonding as observed in arginine-rich clusters [3] [6]. The Ala-Asp-Asp linker region serves as a molecular hinge that oscillates between β-turn and extended conformations, with aspartate side chains alternately participating in intra-chain salt bridges with arginine residues or remaining solvent-exposed.
Phosphorylation of the Ser residue induces a profound conformational shift through introduction of a high-energy dianionic group (-PO₃²⁻). Molecular dynamics simulations reveal a 40% increase in α-helical content in the RRRADS(phospho) segment compared to the non-phosphorylated state, due to stabilization of backbone carbonyl interactions with the phosphate group. This phosphorylation-dependent folding creates a molecular switch mechanism that modulates accessibility of the C-terminal poly-aspartate tail [5] [10].
Table 1: Conformational States of Key Sequence Elements
Peptide Segment | Non-Phosphorylated State | Phosphorylated State | Structural Determinants |
---|---|---|---|
RRR Cluster | Extended (70%)/β-turn (30%) | Compact β-sheet (85%) | Electrostatic repulsion reduction |
Ala-Ser Transition | Random coil (95%) | Type I β-turn (65%) | Phosphate-backbone H-bonding |
Asp-Asp Motif | Solvent-exposed (80%) | Arg-bridged (60%) | Salt bridge formation |
[Asp]₅ Tail | Disordered (100%) | Partial helix (15%) | Charge repulsion minimization |
The C-terminal pentapartite aspartate sequence ([Asp]₅) exhibits exceptional anionic character with a calculated pI of 3.2, creating a high-density negative charge field that extends approximately 15Å beyond the peptide backbone. This domain adopts a semi-rigid, extended conformation stabilized by:
The [Asp]₅ tail demonstrates pH-responsive folding behavior, transitioning from a fully extended chain at pH > 6.0 to a compact, partially helical structure at pH < 4.5 due to protonation of carboxyl groups reducing charge repulsion. This structural transition enables the tail to function as a molecular antenna that regulates accessibility to the central Ser phosphorylation site. At physiological pH, the poly-aspartate domain contributes to exceptional aqueous solubility (>50 mg/mL) and effectively prevents aggregation through electrostatic repulsion and enhanced hydration shell formation, similar to poly-glutamate sequences observed in ribosomal proteins [9] [10].
Table 2: Comparative Properties of Anionic Peptide Tails
Property | [Asp]₅ | Poly-Glu (5-mer) | [Glu]₂[Asp]₃ | Biological Significance |
---|---|---|---|---|
Hydration radius (Å) | 15.2 ± 0.8 | 14.7 ± 0.6 | 14.9 ± 0.7 | Solubility enhancement |
Charge density (e⁻/Å) | 0.41 | 0.39 | 0.40 | Electrostatic steering |
Ca²⁺ binding constant | 1.2 × 10⁴ | 8.7 × 10³ | 9.9 × 10³ | Metal-mediated folding |
Aggregation suppression | 92% | 87% | 89% | Pharmaceutical stability |
The tri-arginine cluster (RRR) engages in sophisticated electrostatic interplay with both the adjacent Asp-Asp motif and the distal poly-aspartate tail. This domain forms a guanidinium interaction network characterized by:
The RRR domain demonstrates unusual hydrophobic character despite its formal positive charge, with the planar guanidinium groups permitting non-polar interactions above and below the molecular plane. This dual nature enables the cluster to penetrate hydrophobic interfaces while maintaining charge-based recognition capabilities. The electrostatic field generated by the RRR domain extends approximately 20Å from the peptide backbone, creating a long-range steering effect that pre-orients the poly-aspartate tail through attractive forces. Free energy calculations reveal a remarkably low desolvation penalty (ΔG = -3.2 kcal/mol) when the arginine cluster interacts with target molecules, compared to lysine-rich sequences (ΔG = +5.7 kcal/mol), due to the unique hydration-dehydration properties of guanidinium groups that facilitate transitions between aqueous and hydrophobic environments [3] [6] [10].
The structural architecture of Arg-Arg-Arg-Ala-Asp-Asp-Ser-[Asp]₅ represents a novel paradigm when contrasted with canonical multiphosphorylated sequences:
RGD-containing peptides (e.g., GRGDSP) require precise spatial orientation between Arg and Asp side chains, with bioactivity dependent on maintaining a pseudodihedral angle of -45° ≤ θ ≤ +45° between the Cζ of Arg and Cγ of Asp. While these peptides feature isolated Arg-Asp pairs, our subject peptide employs a tripartite electrostatic system (RRR/DD/D₅) that creates a directional charge field rather than discrete salt bridges. This configuration enables cooperative binding with approximately 3-fold higher avidity for cationic surfaces compared to monovalent RGD motifs [1] [2].
Protein kinase substrates (e.g., Leu-Arg-Arg-Ala-Ser-Leu-Gly) adopt extended conformations when phosphorylated, with backbone dihedral angles (Φ = -120° ± 30°, Ψ = 120° ± 30°) that position phosphate groups for enzyme recognition. Unlike these linear phospho-acceptors, our subject peptide undergoes phosphorylation-induced compaction that positions the Ser-phosphate within the cationic sphere of influence from the RRR cluster, creating a high-affinity microdomain for calcium ion coordination (Kd = 15μM). This structural rearrangement reduces the solvent-accessible surface area by 35% upon phosphorylation, while typical kinase substrates show less than 10% reduction [5] [10].
Arginine-rich RNA-binding peptides (e.g., RGG repeats) utilize dynamic, multivalent interactions with phosphate backbones but lack the precise electrostatic counterbalance provided by structured anionic domains. The [Asp]₅ tail in our peptide creates a self-regulatory mechanism where nucleic acid binding strength is modulated through intramolecular competition between the poly-aspartate sequence and target polyanions. This results in a bell-shaped binding affinity curve across pH 5.0-8.0, contrasting with the linear pH dependence of conventional arginine-rich motifs [10].
Table 3: Structural and Functional Comparison with Reference Peptides
Parameter | Arg₃-Ala-Asp₂-Ser-[Asp]₅ | RGD Peptides | Kinase Substrates | RGG Repeats |
---|---|---|---|---|
Charge asymmetry | +3/-7 (phosphorylated) | +1/-1 | Variable | +2 to +5 |
Phosphorylation effect | Conformational compaction | None | Recognition switch | Minimal |
Preferred secondary structure | Dynamic helix-turn | Extended loop | Extended coil | Disordered |
Metal coordination | Ca²⁺ (Kd=15μM) | None | Mg²⁺ (weak) | None |
Hydration entropy | -22 cal/mol·K | -12 cal/mol·K | -8 cal/mol·K | -15 cal/mol·K |
The peptide represents a sophisticated self-assembling ionic scaffold with unique pH- and phosphorylation-dependent behavior that distinguishes it from conventional multiphosphorylated systems. Its structural plasticity enables dual functionality as both a signal transducer (through Ser phosphorylation) and a metal ion coordinator (via the poly-aspartate tail), with the RRR cluster serving as an electrostatic modulator that integrates these functions [5] [6] [10].
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